molecular formula CH4BF3O B1278865 Boron trifluoride methanol CAS No. 2802-68-8

Boron trifluoride methanol

Cat. No.: B1278865
CAS No.: 2802-68-8
M. Wt: 99.85 g/mol
InChI Key: JBXYCUKPDAAYAS-UHFFFAOYSA-N
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Description

Boron trifluoride methanol is a chemical compound formed by the coordination of boron trifluoride with methanol. It is commonly used as an esterification reagent and a powerful acidic catalyst for various chemical reactions. The compound is known for its ability to catalyze the transesterification of vegetable oils to form biodiesel and to cleave acetylated dyes, resulting in free amino groups .

Mechanism of Action

Target of Action

Boron trifluoride methanol (BF3-MeOH) primarily targets carboxylic acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . In the case of acetylated dyes, it cleaves the acetyl groups, resulting in free amino groups .

Mode of Action

The interaction of BF3-MeOH with its targets involves esterification and deacetylation processes . In esterification, BF3-MeOH facilitates the reaction between carboxylic acids and alcohols to form esters . In deacetylation, it cleaves the acetyl groups from acetylated dyes, resulting in free amino groups .

Biochemical Pathways

The primary biochemical pathway affected by BF3-MeOH is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF3-MeOH catalyzes the transesterification of vegetable oils . The downstream effect of this pathway is the production of biodiesel, a renewable source of energy .

Pharmacokinetics

It’s important to note that bf3-meoh is a highly reactive compound and should be handled with care to prevent exposure .

Result of Action

The molecular and cellular effects of BF3-MeOH’s action primarily involve the transformation of target molecules. In the case of carboxylic acids, BF3-MeOH facilitates their conversion into esters . For acetylated dyes, BF3-MeOH cleaves the acetyl groups, resulting in free amino groups .

Action Environment

The action of BF3-MeOH can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the esterification process catalyzed by BF3-MeOH is typically carried out under heat . Moreover, the concentration of BF3-MeOH can also affect its reactivity . It’s also worth noting that BF3-MeOH should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boron trifluoride methanol plays a crucial role in biochemical reactions, particularly in the esterification of fatty acids. It acts as a powerful acidic catalyst, facilitating the conversion of fatty acids into their corresponding esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to cleave acetylated dyes, resulting in free amino groups . Additionally, this compound catalyzes the transesterification of vegetable oils to form biodiesel .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by altering the transcriptional activity of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron trifluoride methanol is typically prepared by dissolving boron trifluoride gas in methanol. The reaction is exothermic and must be carried out under controlled conditions to prevent excessive heat buildup. The resulting solution is usually around 14% boron trifluoride in methanol .

Industrial Production Methods: In industrial settings, this compound is produced by bubbling boron trifluoride gas through methanol in a controlled environment. The process ensures a consistent concentration of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Boron trifluoride methanol primarily undergoes esterification reactions, where it acts as a catalyst to form esters from acids. It is also involved in transesterification reactions, particularly in the production of biodiesel from vegetable oils .

Common Reagents and Conditions:

Major Products:

    Esterification: Fatty acid esters

    Transesterification: Biodiesel

Comparison with Similar Compounds

Uniqueness: Boron trifluoride methanol is unique due to its specific coordination with methanol, which makes it particularly effective in esterification and transesterification reactions. Its ability to rapidly catalyze these reactions under mild conditions sets it apart from other boron trifluoride complexes .

Properties

IUPAC Name

methanol;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXYCUKPDAAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Vapor Pressure

19.5 [mmHg]
Record name Trifluoro(methanol)boron
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CAS No.

373-57-9, 2802-68-8
Record name Boron, trifluoro(methanol)-, (T-4)-
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Record name Trifluoro(methanol)boron
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Record name Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1)
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Synthesis routes and methods

Procedure details

As a comparison when other alkylating catalysts were used, the maximum yield was about 16% at reflux temperature 83° C. At 25° C. GC showed at most only a trace amount of product. Catalysts used included BF3 /CH3OH, BF3 /H2O, BF3 -Et2O, triethyl-aluminum, CF3CO2H, AlCl3, H2SO4 (no solvent) and TiCl4. Only the BF3 and BF3 /CH3OH catalyzed reactions provided any measurable amount of product under the reaction conditions illustrated below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of boron trifluoride methanol complex?

A1: this compound complex, often represented as BF3·CH3OH, has a molecular formula of CH3BF3O. Its molecular weight is 113.89 g/mol.

Q2: Is there any spectroscopic data available for this compound complex?

A2: While the provided research papers do not directly delve into detailed spectroscopic analysis of BF3·CH3OH, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization reactions involving the complex. [, , ] This implies the compound's suitability for GC-MS analysis after appropriate modification. Additionally, nuclear magnetic resonance (NMR) studies have been conducted on the boron trifluoride-methanol system, revealing information about exchange reactions and complex formation. []

Q3: What is the primary use of this compound complex in the context of the provided research?

A3: The research predominantly employs this compound complex as a catalyst for esterification and transesterification reactions, particularly in fatty acid analysis. [, , , , , , ]

Q4: How does this compound complex facilitate esterification?

A4: BF3·CH3OH acts as a Lewis acid catalyst. The boron atom in BF3, being electron-deficient, readily accepts an electron pair from the oxygen atom of the carboxylic acid group. This interaction polarizes the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, leading to ester formation. [, ]

Q5: Are there any concerns regarding the selectivity of this compound complex in these reactions?

A5: Research highlights the potential for isomerization of certain fatty acids, particularly conjugated dienes and trienes, during the derivatization process with BF3·CH3OH. [] While suitable for many applications, alternative methods like the use of sodium methoxide in methanol (NaOCH3/MeOH) or tetramethylguanidine in methanol (TMG/MeOH) are suggested when working with susceptible fatty acids to minimize isomerization. []

Q6: In what specific applications is this compound complex used for analysis?

A6: The research demonstrates its use in analyzing various sample types, including:

  • Food products: Determining fatty acid profiles in hydrogenated soybean oil, [] edible oils, [] pearlescent agents, [] and savory snack products containing olestra. []
  • Biological samples: Analyzing fatty acid composition in human placenta, [] bean sprouts, [] infant feces, [] blood serum, [] and plant materials. [, ]
  • Other applications: Quantifying adipic acid esters in PVC films [] and determining isopropyl citrates in edible oil. []

Q7: What analytical techniques are commonly employed with this compound complex?

A9: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the primary analytical technique used after derivatizing analytes with BF3·CH3OH. [, , , , , ] This approach enables separation and identification of individual fatty acid methyl esters, providing insights into the fatty acid composition of various samples.

Q8: Are there alternative methods to using this compound complex for fatty acid analysis?

A8: Yes, alternative methods exist, and their suitability depends on the specific analytes and potential for artifact formation. Some examples include:

  • Acetyl chloride: This reagent offers another option for derivatization, but its efficacy and potential for artifact formation should be assessed. []
  • Base-catalyzed transesterification: Methods utilizing sodium methoxide or tetramethylguanidine in methanol provide alternatives, particularly when analyzing conjugated fatty acids prone to isomerization with BF3·CH3OH. []

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